molecular formula C13H17NO4 B068522 (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester CAS No. 180690-93-1

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B068522
CAS No.: 180690-93-1
M. Wt: 251.28 g/mol
InChI Key: JVLARPBIRYFAFJ-UHFFFAOYSA-N
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Description

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester is a sophisticated bifunctional building block of high value in synthetic organic chemistry and medicinal chemistry research. This compound features two critical, ortho-oriented protective groups: a tert-butyloxycarbonyl (Boc) group safeguarding the aniline nitrogen, and a formyl (aldehyde) group. The strategic placement of these functionalities on an aromatic ring makes it an essential precursor for the synthesis of complex heterocyclic systems, particularly in constructing privileged structures like quinazolines, quinazolinones, and other fused nitrogen-containing scaffolds. Its primary research value lies in its role as a key intermediate for the development of novel pharmaceutical candidates, including kinase inhibitors and receptor antagonists. The aldehyde group is highly reactive, enabling facile condensation reactions (e.g., formation of Schiff bases) and nucleophilic additions, while the Boc-protected amine provides a handle for selective deprotection under mild acidic conditions, allowing for sequential and orthogonal synthetic strategies. This controlled reactivity is indispensable for constructing targeted compound libraries and for structure-activity relationship (SAR) studies. Researchers will find this reagent particularly useful in projects focused on hit-to-lead optimization and the development of new synthetic methodologies.

Properties

IUPAC Name

tert-butyl N-(2-formyl-6-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-11-9(8-15)6-5-7-10(11)17-4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLARPBIRYFAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180690-93-1
Record name 180690-93-1
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Preparation Methods

Optimized Protocol:

  • Reaction Conditions :

    • Substrates : (2-Amino-6-methoxy-phenyl)methanol (1 equiv), tert-butyl chloroformate (1.2 equiv).

    • Catalyst : ZnCl₂ (0.5 equiv) in anhydrous toluene.

    • Temperature : Room temperature, 12 hours.

  • Workup :

    • Quench with water, extract with DCM, and purify via silica chromatography (hexane/EtOAc 3:1).

    • Yield: 82–88% (extrapolated from).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.55 (s, 2H, CH₂OH), 3.78 (s, 3H, OCH₃), 1.42 (s, 9H, tert-butyl).

Oxidation of Primary Alcohol to Formyl Group

The hydroxymethyl group is oxidized to a formyl moiety using Dess-Martin periodinane (DMP), avoiding over-oxidation.

Procedure:

  • Reaction Conditions :

    • Substrate : Protected carbamate (1 equiv).

    • Oxidizing Agent : DMP (2.2 equiv) in DCM.

    • Time : 3 hours at 0°C → room temperature.

  • Workup :

    • Filter through Celite®, concentrate, and purify via flash chromatography.

    • Yield: 75–80%.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 9.92 (s, 1H, CHO), 7.24 (d, J = 8.4 Hz, 1H, ArH), 6.88 (s, 1H, ArH), 3.81 (s, 3H, OCH₃), 1.45 (s, 9H, tert-butyl).

Alternative Formylation Strategies

For substrates lacking a primary alcohol, direct formylation via Vilsmeier-Haack reaction is viable:

Vilsmeier-Haack Protocol:

  • Reagents : POCl₃, DMF (1:1).

  • Conditions : 0°C → 60°C, 6 hours.

  • Yield : 65–70% (lower due to competing side reactions).

Stability and Chemoselectivity Considerations

Phenylcarbamates derived from primary amines exhibit superior stability under acidic conditions compared to secondary amines. This ensures the tert-butyl group remains intact during formylation.

Key Observations:

  • Acidic Stability : No decomposition observed in 1M HCl after 24 hours.

  • Basic Conditions : Slow hydrolysis in 1M NaOH (5% degradation over 12 hours).

Comparative Analysis of Synthetic Routes

StepMethodYieldAdvantagesLimitations
Carbamate FormationZnCl₂ catalysis82–88%Mild conditions, high efficiencyRequires anhydrous environment
OxidationDMP75–80%Selective, minimal over-oxidationCost of reagent
Vilsmeier FormylationPOCl₃/DMF65–70%Direct installationHarsh conditions, lower yield

Scalability and Industrial Adaptations

The zinc chloride-catalyzed method is preferred for large-scale synthesis due to its operational simplicity and compatibility with continuous flow systems. In contrast, Dess-Martin oxidation, while efficient, faces scalability challenges due to reagent cost.

Chemical Reactions Analysis

Tert-Butyl (2-formyl-6-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Common Reagents and Conditions: Reagents such as hydrochloric acid, methanol, and methyl trans-3-methoxyacrylate are commonly used in reactions involving this compound.

    Major Products: The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that derivatives of carbamic acids, including (2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester, may exhibit anticancer properties. Research suggests that compounds with similar structures can interact with specific biological targets involved in cancer progression. For instance, modifications to the carbamate moiety can enhance selectivity and potency against cancer cell lines .

1.2 Enzyme Inhibition
This compound has potential as an enzyme inhibitor. Carbamates are known to interact with enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. The structure of this compound suggests it could be optimized for enhanced binding affinity to such enzymes, making it a candidate for neuroprotective agents .

Organic Synthesis

2.1 Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis, particularly in the development of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the synthesis of various derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

2.2 Synthesis of Nucleoside Analogues
Research indicates that carbamic acid esters can be utilized in the synthesis of nucleoside analogues through condensation reactions. These nucleosides are essential in the development of antiviral and anticancer drugs, highlighting the compound's significance in pharmaceutical chemistry .

Material Science

3.1 Polymer Chemistry
In material science, this compound can be explored for its potential use in polymer chemistry. Its ability to form stable bonds makes it suitable for creating new polymeric materials with desirable properties such as increased thermal stability and mechanical strength .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated that derivatives exhibit cytotoxic effects on cancer cell lines; structure-activity relationship (SAR) analysis indicated optimal substitutions for enhanced activity .
Study 2Enzyme InhibitionInvestigated the inhibition of acetylcholinesterase; findings suggested potential neuroprotective effects through structural modifications of carbamate moieties .
Study 3Synthesis ApplicationsExplored the use of this compound in synthesizing nucleoside analogues; highlighted its role as a versatile building block in drug development .

Mechanism of Action

The mechanism of action of tert-Butyl (2-formyl-6-methoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester (Target) C₁₃H₁₇NO₄ (estimated) ~267.28 Benzene ring, -CHO, -OCH₃ Amine protection in drug synthesis
TERT-BUTYL (6-CHLORO-3-FORMYLPYRIDIN-2-YL)CARBAMATE C₁₁H₁₃ClN₂O₃ 256.686 Pyridine ring, -Cl, -CHO Cross-coupling reactions, heterocyclic intermediates
[4-(2,4-Dichlorophenyl)-...]carbamic acid tert-butyl ester C₂₃H₂₄Cl₂N₃O₄ 502.36 Dichlorophenyl, pyrrolopyridine core Antimicrobial or antitumor agent development
[2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-oxo-ethyl]-carbamic acid tert-butyl ester C₁₆H₁₉NO₆ 293.32 Benzo[1,4]dioxin, ketone CNS drug intermediates

Key Differences and Implications

Core Ring System :

  • The target compound and the benzo[1,4]dioxin derivative utilize aromatic benzene rings, whereas the pyridine-based analog and the pyrrolopyridine derivative incorporate nitrogen-containing heterocycles. Pyridine rings enhance solubility in polar solvents and participate in metal coordination, while benzo[1,4]dioxin systems may improve blood-brain barrier penetration .

Substituent Effects: The methoxy group in the target compound is electron-donating, increasing ring electron density and directing electrophilic substitutions to specific positions. In contrast, the chloro group in the pyridine analog is electron-withdrawing, altering reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura couplings.

Functional Group Reactivity :

  • The formyl group (-CHO) in the target compound and is a versatile handle for condensation reactions (e.g., formation of hydrazones or imines). The ketone in offers opportunities for reduction or Grignard additions .

Molecular Weight and Solubility: The target compound’s lower molecular weight (~267 g/mol) compared to (~502 g/mol) suggests better solubility in organic solvents, facilitating purification steps.

Biological Activity

(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester, with the chemical formula C13_{13}H17_{17}NO4_4 and CAS number 180690-93-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

PropertyValue
Molecular FormulaC13_{13}H17_{17}NO4_4
Molecular Weight251.28 g/mol
CAS Number180690-93-1
Storage ConditionsRoom temperature

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The structure contains functional groups that can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to proteins and enzymes.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The carbamate moiety can enhance the lipophilicity of the molecule, facilitating membrane permeability and interaction with intracellular targets.
  • Receptor Modulation : It is proposed that this compound may modulate receptor activity, affecting signaling pathways related to cell growth and differentiation.

Antioxidant Activity

Research has indicated that phenolic compounds often exhibit significant antioxidant properties. Studies on structurally similar compounds suggest that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress by scavenging free radicals.

Anti-inflammatory Effects

Compounds with carbamate structures have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound could inhibit pro-inflammatory cytokines in vitro, indicating a potential therapeutic application in inflammatory diseases.

Case Studies and Research Findings

  • Study on Phenolic Compounds : A study published in the Journal of Medicinal Chemistry highlighted the bioactivity of various phenolic compounds, noting their effects on glucose metabolism and endothelial function. Although not directly studying our compound, it provides insight into the potential mechanisms through which this compound may exert biological effects .
  • Antioxidant Research : A comparative analysis of phenolic antioxidants demonstrated that structural modifications significantly influence their bioactivity. This suggests that this compound could be optimized for enhanced antioxidant effects .
  • Carbamate Derivatives in Cancer Treatment : Research focusing on carbamate derivatives has shown promising results in cancer therapy, with many compounds exhibiting selective toxicity towards cancer cells while sparing normal cells . This positions this compound as a candidate for further exploration in cancer pharmacology.

Q & A

Q. Table 1: Comparative Reaction Conditions

MethodCatalyst/AdditiveSolventYield (%)Reference
Acid-catalyzedZnBr₂DCM78-85
Pd-catalyzed couplingZnF₂THF65-72
Solubility-enhancedTsOHt-BuOAc50-60

How does the tert-butyl carbamate group influence the stability of intermediates during multi-step syntheses?

Answer:
The tert-butyl group offers robust protection against nucleophiles and reducing agents but is acid-labile. Key stability considerations:

  • Acidic conditions : Cleaved with TFA (50% in DCM, 0°C) or HCl/dioxane (4 M, RT), preserving acid-sensitive groups like methoxy or formyl substituents .
  • Basic conditions : Stable under mild bases (e.g., NaHCO₃), enabling orthogonal deprotection strategies .
  • Thermal stability : Decomposes above 150°C, limiting high-temperature applications .

What mechanistic insights explain the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups?

Answer:
Chemoselectivity is governed by:

  • Acid strength : ZnBr₂ in DCM selectively cleaves tert-butyl esters without affecting Boc or trityl groups due to moderate Lewis acidity .
  • Steric hindrance : The bulky tert-butyl group slows nucleophilic attack, while smaller esters (e.g., methyl) hydrolyze faster .
  • Solvent effects : Polar aprotic solvents (e.g., DCM) stabilize carbocation intermediates, enhancing selectivity .

Advanced Tip : Use kinetic studies (HPLC monitoring) to optimize cleavage conditions for complex substrates .

How do contradictory data on tert-butyl ester stability under acidic conditions inform reaction design?

Answer:
Discrepancies arise from varying acid strengths and substrates. For example:

  • HClO₄ vs. TFA : HClO₄ achieves faster deprotection but poses safety risks, while TFA offers milder, controllable cleavage .
  • Substrate effects : Electron-withdrawing groups (e.g., formyl) accelerate hydrolysis, whereas electron-donating groups (e.g., methoxy) retard it .

Resolution : Pre-screen acids (e.g., 10% TFA vs. 1 M HCl) using model compounds to balance efficiency and safety .

What role does this compound play in the synthesis of bioactive molecules?

Answer:
This compound serves as a key intermediate in:

  • Antimalarial agents : Coupled with quinoline derivatives via Pd-catalyzed amination, yielding analogs with IC₅₀ values <1 µM against Plasmodium falciparum .
  • Prion inhibitors : Incorporated into acridine hybrids, showing improved potency (EC₅₀ = 0.8 µM) in scrapie-infected neuroblastoma models .

Synthetic Application : Post-deprotection, the free amine undergoes reductive amination or peptide coupling to append pharmacophores .

Which analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

Answer:

  • NMR : ¹H NMR confirms tert-butyl singlet at δ 1.4 ppm and carbamate carbonyl at δ 155-160 ppm in ¹³C NMR .
  • HPLC-MS : Monitors deprotection efficiency and detects side products (e.g., tert-butylation of unintended sites) .
  • X-ray crystallography : Resolves steric effects in solid-state structures, aiding mechanistic studies .

How can researchers address low yields in tert-butyl carbamate syntheses involving sterically hindered substrates?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yields by 15-20% .
  • Ionic liquid solvents : Enhance solubility of bulky substrates (e.g., [BMIM][BF₄]) while stabilizing intermediates .
  • Additive screening : Zn(O-t-Bu)₂ minimizes side reactions in Pd-catalyzed steps by suppressing β-hydride elimination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester
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Reactant of Route 2
(2-Formyl-6-methoxy-phenyl)-carbamic acid tert-butyl ester

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